8-(butylamino)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS No.:
Cat. No.: VC15632261
Molecular Formula: C18H23N5O2
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23N5O2 |
|---|---|
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | 8-(butylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
| Standard InChI | InChI=1S/C18H23N5O2/c1-4-5-9-19-17-20-15-14(16(24)21-18(25)22(15)3)23(17)11-13-8-6-7-12(2)10-13/h6-8,10H,4-5,9,11H2,1-3H3,(H,19,20)(H,21,24,25) |
| Standard InChI Key | VRNIZJNFEOHDGA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCNC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)NC(=O)N2C |
Introduction
8-(butylamino)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. It is characterized by its molecular formula, C18H23N5O2, and is structurally related to other purine derivatives, which are known for their roles in various biological processes.
Synthesis
The synthesis of 8-(butylamino)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step reactions starting from simpler purine derivatives. These steps may include alkylation, amination, and other organic transformations to introduce the necessary functional groups.
Biological Activity and Research Findings
While specific biological activities of 8-(butylamino)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione are not extensively documented in the available literature, purine derivatives are known to interact with various biological targets, including enzymes and receptors. These interactions can lead to diverse pharmacological effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Synthesis Overview
| Step | Reaction Type | Reagents |
|---|---|---|
| 1 | Alkylation | Purine backbone, alkyl halide |
| 2 | Amination | Butylamine, appropriate catalyst |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume